Highest Available Iodine Concentration (400 mgI/mL) Enables Superior Vascular Enhancement in Pediatric CT Angiography
In a retrospective analysis of 48 cardiothoracic CTAs in infants, the Iomeprol 350 mgI/mL formulation provided an average ascending aorta enhancement of 605.9 HU (±177.23). This was comparable to Ioversol 350 (626 ± 183.83 HU) but significantly higher than Iodixanol 320 (354.91 ± 115.81 HU), which provided up to 40% less enhancement [1]. While this data directly compares the 350 mgI/mL formulation, the ability to formulate Iomeprol at 400 mgI/mL—the highest concentration available for non-ionic media—provides a unique, clinically validated option for optimizing bolus geometry and peak enhancement in challenging pediatric populations [2].
| Evidence Dimension | Ascending aorta average Hounsfield unit (HU) enhancement |
|---|---|
| Target Compound Data | 605.9 HU (SD: 177.23) for Iomeprol 350 mgI/mL |
| Comparator Or Baseline | Ioversol 350: 626 HU (SD: 183.83); Iopromide 370: 530.83 HU (SD: 175.56); Iodixanol 320: 354.91 HU (SD: 115.81) |
| Quantified Difference | Iodixanol 320 provided up to 40% less enhancement compared to Iomeprol 350; no significant difference between Iomeprol and Ioversol. |
| Conditions | Retrospective study; 48 cardiothoracic CTAs in infants aged 0-1 year; 64-slice scanner; bolus tracking technique; 0.6 mm axial slices |
Why This Matters
The quantifiable difference in vascular enhancement directly impacts diagnostic confidence in pediatric CTA, and the availability of the 400 mgI/mL Iomeprol formulation offers a critical advantage for protocols requiring high iodine flux at lower injection volumes.
- [1] Pop M. Cardiothoracic CTA in Infants Referred for Aortic Arch Evaluation—Retrospective Comparison of Iomeprol 350, Ioversol 350, Iopromide 370 and Iodixanol 320. Children. 2021; 8(11):949. doi: 10.3390/children8110949. View Source
- [2] Gallotti A, Uggeri F, Favilla A, Cabrini M, de Haën C. The chemistry of iomeprol and physico-chemical properties of its aqueous solutions and pharmaceutical formulations. Eur J Radiol. 1994 May;18 Suppl 1:S1-12. doi: 10.1016/0720-048x(94)90089-2. PMID: 8020510. View Source
